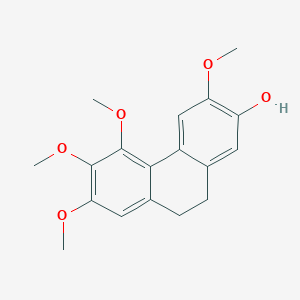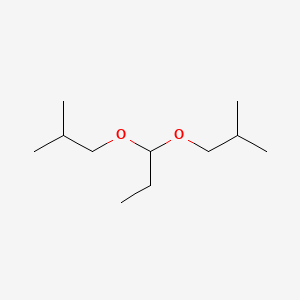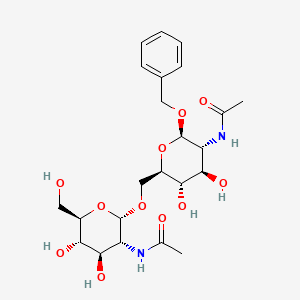
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) typically involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group . This process requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interactions with other molecules.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified glycosides, while substitution reactions can produce derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) has several scientific research applications:
Chemistry: Used as a substrate for N-acetyl-β-D-glucosaminyltransferase and as an inhibitor of O-linked glycosylation.
Biology: Inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in cell lines.
Industry: Utilized in high-throughput glycan screening and glyco-engineered mammalian cell expression systems.
Wirkmechanismus
The mechanism of action of Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) involves the inhibition of O-glycosylation, a critical posttranslational modification required for the proper function of glycoproteins . By inhibiting this process, the compound affects the expression and function of glycoproteins, leading to increased viral replication and altered cell surface protein expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar in structure but differs in the configuration of the glycosidic linkage.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycoside with similar inhibitory properties but different biological effects.
Uniqueness
Benzyl 2-Acetamido-6-O-(2-Acetamido-2-De Oxy-B-D-) is unique due to its specific inhibition of O-glycosylation and its significant impact on viral replication and glycoprotein targeting . This makes it a valuable tool in both basic and applied research, particularly in the fields of virology and glycoprotein biology.
Eigenschaften
Molekularformel |
C23H34N2O11 |
|---|---|
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C23H34N2O11/c1-11(27)24-16-20(31)18(29)14(8-26)35-23(16)34-10-15-19(30)21(32)17(25-12(2)28)22(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,26,29-32H,8-10H2,1-2H3,(H,24,27)(H,25,28)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI-Schlüssel |
DXFWJDOYVVUWCQ-LQNYZTQFSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
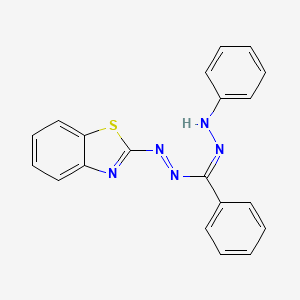

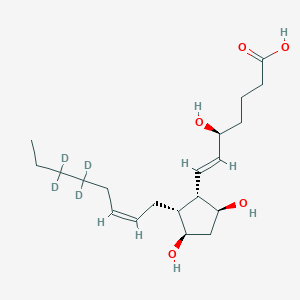
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
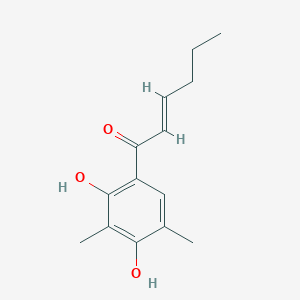

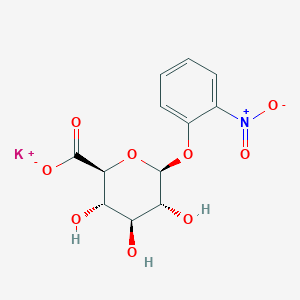

![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

